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molecular formula C10H11ClN4O B179331 6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine CAS No. 7306-68-5

6-Chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Cat. No. B179331
M. Wt: 238.67 g/mol
InChI Key: QSTASPNCKDPSAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08097622B2

Procedure details

Ethyl acetate (300 ml) was added to 6-chloropurine (25 g, 162 mmol) and tosylic acid monohydrate (460 mg, 2.43 mmol) and the resulting mixture was heated at 60° C. Dihydropyrane (16 ml, 178 mmol) was added and the resulting mixture was stirred at the same temperature for 30 minutes. The reaction mixture was cooled to room temperature followed by the addition of 28% aqueous ammonia solution (15 ml) and the organic layer was fractionated, washed with water, and dried over magnesium sulfate. The solvent was evaporated under reduced pressure to give the title compound (35 g, 91%) as a pale yellow solid.
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
460 mg
Type
catalyst
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[NH:4][CH:5]=[N:6]2.[O:11]1[CH:16]=[CH:15][CH2:14][CH2:13][CH2:12]1.N>O.S(C1C=CC(C)=CC=1)(O)(=O)=O.C(OCC)(=O)C>[Cl:1][C:2]1[N:10]=[CH:9][N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH:12]1[CH2:13][CH2:14][CH2:15][CH2:16][O:11]1 |f:3.4|

Inputs

Step One
Name
Quantity
16 mL
Type
reactant
Smiles
O1CCCC=C1
Step Two
Name
Quantity
15 mL
Type
reactant
Smiles
N
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
ClC1=C2NC=NC2=NC=N1
Name
Quantity
460 mg
Type
catalyst
Smiles
O.S(=O)(=O)(O)C1=CC=C(C)C=C1
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC1=C2N=CN(C2=NC=N1)C1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 35 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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